molecular formula C7H8BrNO B13198018 (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol

Cat. No.: B13198018
M. Wt: 202.05 g/mol
InChI Key: UBVWTMPHSNWFEA-YFKPBYRVSA-N
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Description

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol (CAS 1932441-50-3) is a chiral brominated pyridine derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry . This compound, with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol, features both a reactive bromine atom and a stereodefined alcohol functional group, enabling its use in diverse coupling reactions and nucleophilic substitutions for the construction of complex heterocyclic frameworks . Its primary research value lies in its role as a key chiral building block for the discovery and development of new pharmacologically active compounds. Pyridine-containing scaffolds like this one are of significant interest in antibacterial research, particularly in the synthesis of novel compounds investigated for their activity against Mycobacterium tuberculosis, highlighting its potential in addressing drug-resistant infections . As a true alkaloid precursor with a nitrogen heterocycle, it contributes to the exploration of new antimicrobial mechanisms of action . The compound is typically characterized by high purity and consistent reactivity. Proper handling under inert conditions is recommended due to its potential sensitivity to moisture and air . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(1S)-1-(3-bromopyridin-4-yl)ethanol

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m0/s1

InChI Key

UBVWTMPHSNWFEA-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1)Br)O

Canonical SMILES

CC(C1=C(C=NC=C1)Br)O

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 1-(3-Bromopyridin-4-yl)ethanone

A key precursor is synthesized via nucleophilic acyl substitution:

  • Reagents : 2-Bromo-N-methoxy-N-methylpyridine-4-carboxamide, methyl magnesium iodide.
  • Conditions :
    • Anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours.
    • Quenching with saturated ammonium chloride.
  • Yield : 100% (2.0 g scale).

Reaction Scheme :

2-Bromo-N-methoxy-N-methylpyridine-4-carboxamide  
+ MeMgI → 1-(3-Bromopyridin-4-yl)ethanone

Chiral Resolution Techniques

Racemic mixtures of 1-(3-bromopyridin-4-yl)ethan-1-ol can be resolved using:

Example :

  • Substrate : Racemic 1-(5-bromopyridin-2-yl)ethanol.
  • Resolution : Crystallization with R-mandelic acid yields 55% enantiomerically pure product.

Key Data Comparison

Method Starting Material Key Reagent Yield Purity Source
Ketone Reduction 1-(3-Bromopyridin-4-yl)ethanone NaBH₄ 97% 99%
Lithiation-Acylation 2,6-Dibromopyridine t-BuLi ~75% N/A
Chiral Resolution Racemic alcohol R-Mandelic acid 55% >99%

Challenges and Optimization

  • Regioselectivity : Bromine’s position on the pyridine ring critically affects reactivity.
  • Enantiopurity : Asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction) could improve efficiency but requires further validation.
  • Scale-Up : High-yield NaBH₄ reduction is preferable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the pyridine ring’s 3-position undergoes nucleophilic substitution under basic conditions. This reaction is critical for synthesizing 4-substituted pyridine derivatives:

Reaction Conditions Product Yield 4:3 Selectivity
KOH, 18-crown-6, DMAc, 80°C 4-((2-ethylhexyl)oxy)pyridine76%>14:1
KBr additiveEnhanced 4-selectivity+22%Improved

Mechanism : Base-mediated isomerization generates a 3,4-pyridyne intermediate, enabling selective nucleophilic attack at the 4-position. Bromide salts stabilize the intermediate, reducing side reactions .

Oxidation of the Hydroxyl Group

The ethanol side chain undergoes oxidation to form a ketone:

 1S 1 3 Bromopyridin 4 yl ethan 1 olOxidant e g KMnO4 Acidic Conditions1 3 Bromopyridin 4 yl propan 1 one\text{ 1S 1 3 Bromopyridin 4 yl ethan 1 ol}\xrightarrow[\text{Oxidant e g KMnO}_4\text{ }]{\text{Acidic Conditions}}\text{1 3 Bromopyridin 4 yl propan 1 one}

Key Data :

  • Reaction proceeds quantitatively under strong oxidizing conditions.

  • The ketone product serves as a precursor for further functionalization.

Esterification

The hydroxyl group reacts with acylating agents:

 1S 1 3 Bromopyridin 4 yl ethan 1 ol+Acetic AnhydrideAcetylated Derivative\text{ 1S 1 3 Bromopyridin 4 yl ethan 1 ol}+\text{Acetic Anhydride}\rightarrow \text{Acetylated Derivative}

Conditions :

  • Pyridine catalyst, room temperature.

  • Yields exceed 85% with minimal side products.

Reduction to Amines

Catalytic hydrogenation converts the hydroxyl group to an amine:

 1S 1 3 Bromopyridin 4 yl ethan 1 olH2,Pd C 1S 1 3 Bromopyridin 4 yl ethan 1 amine\text{ 1S 1 3 Bromopyridin 4 yl ethan 1 ol}\xrightarrow[\text{H}_2,\text{Pd C}]{}\text{ 1S 1 3 Bromopyridin 4 yl ethan 1 amine}

Applications :

  • The amine derivative is a key intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).

Cycloaddition Reactions

In the presence of dienes (e.g., furan), the bromopyridine moiety participates in Diels-Alder reactions via in situ pyridyne formation:

3 4 Pyridyne Intermediate+FuranBicyclic Adduct\text{3 4 Pyridyne Intermediate}+\text{Furan}\rightarrow \text{Bicyclic Adduct}

Data :

  • Reaction with excess furan yields cycloadducts in 42% yield .

  • Regioselectivity is controlled by electron-withdrawing effects of the bromine .

Salt Formation

Protonation of the hydroxyl group forms hydrochloride salts:

 1S 1 3 Bromopyridin 4 yl ethan 1 ol+HClHydrochloride Salt\text{ 1S 1 3 Bromopyridin 4 yl ethan 1 ol}+\text{HCl}\rightarrow \text{Hydrochloride Salt}

Properties :

  • Improved solubility in polar solvents .

  • Molecular weight: 238.51 g/mol (confirmed by PubChem ).

Base-Catalyzed Isomerization

Under strong basic conditions, bromine migration occurs, enabling access to 4-substituted derivatives:

Parameter Effect on Reaction
KBr concentrationIncreases 4-selectivity to >14:1
Solvent (DMAc)Optimizes reaction rate

Mechanistic Insight : Isotopic labeling studies confirm reversible dehydrohalogenation steps .

Functional Group Compatibility

  • Bromine Stability : Resistant to hydrolysis under neutral conditions but reactive in SNAr reactions.

  • Hydroxyl Reactivity : Participates in Mitsunobu reactions for stereochemical inversion.

Scientific Research Applications

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atom and ethanol group can play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Key Observations :

  • This may enhance solubility in polar solvents.
  • Substituent Effects : Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine could increase molecular weight and influence lipophilicity.
  • Stereochemical Purity : While the target compound’s stereopurity is unreported, the analogs show moderate enantiomeric excess (87–90%) via chiral HPLC .

Physical and Analytical Properties

Table 2: Physical and Analytical Data

Compound Name Physical State [α]D20 (c = 1, solvent) Refractive Index (tR) Key Analytical Methods
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol Likely oily Hypothetical (−) N/A NMR, MS, Chiral HPLC
(R)-1-(3-Fluorophenyl)ethan-1-ol Colorless oil +12.5 (CHCl₃) 1.478 NMR, MS, Chiral HPLC
(R)-1-(4-Fluorophenyl)ethan-1-ol Colorless oil +14.2 (CHCl₃) 1.482 NMR, MS, Chiral HPLC
(R)-1-(3-Chlorophenyl)ethan-1-ol Colorless oil +10.8 (CHCl₃) 1.485 NMR, MS, Chiral HPLC

Key Observations :

  • Optical Rotation : The (S)-configuration of the target compound would likely invert the sign of optical rotation compared to the (R)-configured analogs.
  • Refractive Index : Pyridine’s electron-deficient nature may reduce refractive index compared to benzene derivatives.
  • NMR Shifts : The deshielding effect of the pyridine nitrogen would downfield-shift adjacent protons (e.g., H-2 and H-6) in the target compound.

Reactivity and Functional Group Interactions

  • Bromine vs. Halogens: Bromine’s lower electronegativity (vs.
  • Hydroxyl Group : The (S)-configured hydroxyl group in the target compound may exhibit distinct hydrogen-bonding interactions in catalytic applications.

Research Findings and Implications

Stereochemical Challenges : The moderate stereopurity of analogs (87–90%) highlights the need for advanced asymmetric methods (e.g., enzymatic resolution) to improve enantiomeric excess in the target.

Solubility and Applications : The pyridine ring’s polarity may favor aqueous solubility, making the target compound suitable for biologics-oriented synthesis.

Biological Activity

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a brominated pyridine moiety and an alcohol functional group, suggests various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The molecular formula for (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol is C7_7H8_8BrN O, with a molecular weight of 202.05 g/mol. The presence of the bromine atom enhances its reactivity and potential biological interactions.

The biological activity of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom and the hydroxyl group facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction can influence several biochemical pathways, contributing to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have shown minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli in the range of 75 to 150 µg/mL .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property positions it as a candidate for further exploration in inflammatory disease treatments.

Antitumor Activity

Preliminary studies have indicated that (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol may disrupt tubulin polymerization, a mechanism commonly targeted in cancer therapies. This suggests potential applications in oncology, particularly against specific cancer cell lines .

Case Studies

Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol using the agar disc-diffusion method against E. coli and Bacillus subtilis. The results indicated that the compound inhibited bacterial growth effectively, with an MIC of 125 µg/mL against E. coli and 75 µg/mL against B. subtilis.

Case Study 2: Anti-inflammatory Effects
In a cellular model simulating inflammation, (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol was shown to reduce levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This reduction suggests a mechanism whereby the compound may modulate inflammatory responses at the cellular level.

Applications in Research

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol serves as an important intermediate in organic synthesis and is utilized in drug discovery processes aimed at developing new therapeutic agents. Its structural characteristics make it valuable for exploring enzyme inhibition and receptor binding studies.

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